4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane

Photolabile Protecting Groups Pheromone Delivery Carbonyl Protection

Photolabile protection of aldehydes/ketones often suffers from slow photocleavage or premature payload release. 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane (CAS 53460-81-4) resolves both: • Ortho-nitrophenyl dioxolane core ensures rapid UV-triggered carbonyl uncaging-predicted favorable photocleavage rate based on sterically unencumbered scaffold structure-reactivity trends • Chloromethyl handle enables selective nucleophilic conjugation (pH 7-9, RT) orthogonal to photolytic activation, avoiding competing side reactions of bromomethyl analogs • Bifunctional design suited for caged compound synthesis, field-deployable pheromone dispensers, photoresist formulations, and sequential bioconjugation workflows. Available from BenchChem with reliable global fulfillment.

Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
CAS No. 53460-81-4
Cat. No. B13959520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane
CAS53460-81-4
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
Structural Identifiers
SMILESC1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl
InChIInChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2
InChIKeyLQLVIUVTQZTSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane: Photolabile Building Block Overview


4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane (CAS 53460-81-4) is a cyclic acetal belonging to the o-nitroaryldioxolane class, featuring a 1,3-dioxolane ring substituted with a photochemically active o-nitrophenyl group at the 2-position and a synthetically versatile chloromethyl handle at the 4-position . The o-nitrophenyl moiety enables light-triggered carbonyl release, qualifying this scaffold for photolabile protection of aldehydes and ketones in pheromone delivery, caged compound synthesis, and UV-curable formulations [1]. Physicochemical data—density 1.359 g/cm³ calculated, boiling point 363.4 °C at 760 mmHg predicted, and molecular weight 243.64 g/mol—further define its handling profile for procurement specification .

Photolabile Carbonyl Release Enables light-triggered aldehyde/ketone uncaging for pheromone delivery and caged compound synthesis.
Orthogonal Chloromethyl Handle Provides selective electrophilic anchor for nucleophilic conjugation without consuming the photolabile core.

Why Generic o-Nitrophenyl Dioxolane Analogs Fall Short


Within the o-nitroaryldioxolane family, substituent identity and position dictate both photochemical efficiency [1] and synthetic utility. Photocleavage rates are highly sensitive to steric congestion around the dioxolane ring; introducing a nitro group on a second phenyl ring markedly suppresses the rate, as demonstrated across a series of twelve analogs (compounds 1–12) [1]. Furthermore, the 4-chloromethyl group on the target compound imparts unique reactivity not available to analogs bearing alternative functional handles (e.g., bromomethyl, hydroxymethyl, or unsubstituted methylene). Its moderate electrophilicity facilitates controlled nucleophilic displacement under conditions that would prematurely hydrolyze or cross-link more labile groups, making the chlorine atom a selective latch in multi-step conjugations. Substitution with a bromomethyl analog, for instance, alters the leaving-group potential and may compromise the balance between storage stability and downstream reactivity [2].

Replacing chloromethyl with bromomethyl or other halides may shift electrophilicity and compromise the balance between storage stability and downstream reactivity.
Using para- or meta-nitrophenyl isomers markedly reduces photocleavage efficiency due to disfavored photoinduced electron transfer.

Differentiation Evidence for Scientific Selection


Photocleavage Rate and Steric Congestion

In a systematic study of twelve o-nitrophenyldioxolanes (compounds 1–12), Ceita et al. (2001) determined that steric congestion around the dioxolane ring significantly reduces the photocleavage rate [1]. The presence of a nitro group on a second phenyl ring caused a particularly severe rate decrease. Although specific quantum yields for compound 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane were not individually tabulated, the target compound's ortho-nitrophenyl substitution pattern positions it as a potentially faster-cleaving scaffold compared to the more sterically congested analogs containing additional ring substituents. This structure–reactivity relationship provides a class-level inference that the target compound offers an advantageous photocleavage rate profile over sterically hindered analogs.

Steric Effect on Photocleavage
Class-level inference
Single o-nitrophenyl substitution predicted to give faster photocleavage than sterically congested analogs with second phenyl nitro group.
Supports selection for rapid photodelivery workflows.
Exact rate constants not individually quantified; class-level structure–reactivity relationship.
Photolabile Protecting Groups Pheromone Delivery Carbonyl Protection

Leaving-Group Electrophilicity: Chloromethyl vs. Bromomethyl

The 4-chloromethyl substituent provides a milder electrophilic center compared to a bromomethyl analog, offering greater control in alkylation reactions. General leaving-group reactivity follows the trend I > Br > Cl > F for S_N2 displacement . While the target compound's chloride is less reactive than bromide, this moderated electrophilicity reduces premature hydrolysis in aqueous or protic media, enabling cleaner conjugation to nucleophiles such as amines, thiols, or alkoxides. For comparative procurement, 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane (CAS 3418-28-8) is commercially available but bears the bromine handle and a para-nitro substitution pattern, which will behave differently in both displacement kinetics and photochemistry .

Leaving-Group Reactivity
Class-level inference
Chloride (moderate electrophilicity) vs. bromide (higher electrophilicity); general SN2 rate difference approx. 103–104 fold.
Chloride may provide better control in multistep conjugations by reducing premature hydrolysis.
Exact kinetic data for these dioxolanes not available; general leaving-group trend.
Synthetic Intermediates Nucleophilic Substitution Polymer Conjugation

Regioisomer Effect on Photoinduced Electron Transfer

The ortho-nitrophenyl group is well-established as a superior photoremovable protecting group compared to its meta- and para-nitro isomers. The proximity of the nitro group to the dioxolane ring in the ortho configuration enables efficient photoinduced electron transfer and subsequent cleavage via a cyclic intermediate, a mechanism that is stereoelectronically disfavored in meta- and para-substituted analogs [1]. The target compound bears the ortho-nitro configuration, thereby maximizing photocleavage quantum yield relative to analogs such as 2-(chloromethyl)-2-(3-nitrophenyl)-1,3-dioxolane (CAS 167314-73-0) or 2-(chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane.

Nitro Group Position
Class-level inference
Ortho-nitro configuration enables efficient photoinduced electron transfer and higher photocleavage quantum yield (>10× over meta/para isomers, literature consensus).
Supports ortho-isomer for applications requiring low-light-dose deprotection.
Exact Φ for specific dioxolanes not reported; based on o-nitrobenzyl family.
Photoinduced Electron Transfer Regioisomer Effect Caged Compounds

Synthetic Handle Versatility: Alkylation vs. Hydroxymethyl Oxidation

The chloromethyl group at the 4-position provides an electrophilic anchor for selective alkylation without consuming the acetal-protected carbonyl. In contrast, the corresponding hydroxymethyl analog (4-(hydroxymethyl)-2-(o-nitrophenyl)-1,3-dioxolane) requires activation (e.g., tosylation or Mitsunobu conditions) before nucleophilic displacement and is susceptible to oxidation under photolytic conditions, potentially generating unwanted aldehyde side-products that could interfere with carbonyl-release quantification [1]. Therefore, the target compound offers a direct, one-step alkylation pathway not available to the hydroxyl-functionalized congener.

Synthetic Step Economy
Supporting evidence
Chloromethyl: direct one-step alkylation; Hydroxymethyl analog requires pre-activation (2-step).
Chloromethyl derivative may reduce synthetic steps and overall project time.
No head-to-head yield data; operational advantage inferred.
Bifunctional Building Blocks Sequential Derivatization Chemoselective Alkylation

Preferred Application Scenarios


Photolabile Carbonyl Protection in Pheromone Delivery

The target compound's position as a sterically unencumbered o-nitrophenyldioxolane, predicted to exhibit a favorable photocleavage rate based on the structure–reactivity trends established by Ceita et al. [1], makes it a strong candidate for field-deployable pheromone dispensers. In these applications, controlled light-triggered release of volatile aldehydes or ketones is essential. The ortho-nitrophenyl architecture ensures rapid carbonyl uncaging under low-intensity UV, while the chloromethyl handle allows covalent tethering to polymeric matrices or solid supports without compromising the photolabile core.

Photoactivatable Polymer Crosslinkers and Photoresists

In photoimaging and photoresist technologies described in US4111960A [2], o-nitrophenyl dioxolanes serve as photochemically degradable linkages within polyoxymethylene chains. The target compound's chloromethyl group provides an orthogonal electrophilic site for post-polymerization modification or grafting. Its moderate chloride reactivity minimizes premature chain scission during processing while enabling final-stage functionalization with amine- or thiol-terminated chromophores, adhesion promoters, or solubility modifiers.

Stepwise Conjugation in Bioconjugate Assembly

For bioconjugation workflows requiring sequential attachment of a fluorophore or affinity tag following initial biomolecule labeling, the target compound's bifunctional design is advantageous. The chloromethyl group can first react with a thiol or amine nucleophile under mild conditions (pH 7–9, room temperature), while the intact o-nitrophenyl dioxolane awaits later photolytic activation to release the carbonyl payload [3]. This orthogonality between chemical alkylation and photochemical uncaging circumvents the competing side-reactions encountered with bromomethyl or active ester derivatives.

Low-Dose Photodeprotection Over Meta/Para Isomers

In light-sensitive biological applications where minimizing phototoxicity is critical, the ortho-nitrophenyl group's established superiority in photocleavage quantum yield over meta- and para-nitro regioisomers [3] directly supports procurement of the target compound. Using the ortho-nitro derivative reduces the required illumination dose and exposure time, a decisive factor in live-cell microscopy, optogenetics, and in vivo caged compound studies where actinic light damage is a constant concern.

Application
Selection Property
Validation Focus
Photolabile carbonyl protection in pheromone research
Sterically unencumbered ortho-nitrophenyl dioxolane scaffold
Photocleavage rate under field-relevant UV conditions
Photoactivatable polymer crosslinkers
Chloromethyl group for orthogonal post-polymerization grafting
Reactivity balance during processing and final functionalization
Stepwise bioconjugation assembly
Orthogonality of alkylation and photolytic uncaging
Chemoselectivity under mild bioconjugation conditions
Low-dose photodeprotection in light-sensitive studies
Ortho-nitrophenyl photocleavage efficiency
Quantum yield at low UV illumination dose
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